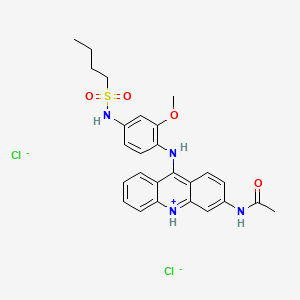

1-Butanesulfonanilide, 4'-(3-acetamido-9-acridinylamino)-3'-methoxy-, hydrochloride

Description

The compound 1-Butanesulfonanilide, 4'-(3-acetamido-9-acridinylamino)-3'-methoxy-, hydrochloride is a synthetic acridine derivative featuring a sulfonamide-linked aniline moiety. Its core structure consists of:

- A butanesulfonyl group (C₄H₉SO₂) attached to an anilide ring.

- A 3'-methoxy group on the anilide ring, influencing electronic properties and solubility.

- A hydrochloride salt formulation to enhance aqueous solubility and stability .

Acridine derivatives are historically significant in medicinal chemistry due to their intercalation with DNA and antimicrobial properties.

Properties

CAS No. |

71802-79-4 |

|---|---|

Molecular Formula |

C26H29Cl2N4O4S- |

Molecular Weight |

564.5 g/mol |

IUPAC Name |

N-[9-[4-(butylsulfonylamino)-2-methoxyanilino]acridin-10-ium-3-yl]acetamide;dichloride |

InChI |

InChI=1S/C26H28N4O4S.2ClH/c1-4-5-14-35(32,33)30-19-11-13-23(25(16-19)34-3)29-26-20-8-6-7-9-22(20)28-24-15-18(27-17(2)31)10-12-21(24)26;;/h6-13,15-16,30H,4-5,14H2,1-3H3,(H,27,31)(H,28,29);2*1H/p-1 |

InChI Key |

HXQHJWDJYUJRJK-UHFFFAOYSA-M |

Canonical SMILES |

CCCCS(=O)(=O)NC1=CC(=C(C=C1)NC2=C3C=CC(=CC3=[NH+]C4=CC=CC=C42)NC(=O)C)OC.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)-3’-methoxy-, hydrochloride typically involves multiple steps, including the formation of the acridine core, the introduction of the sulfonanilide group, and the addition of the methoxy substituent. Common reagents used in these reactions may include acetic anhydride, sulfonyl chlorides, and methanol. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as crystallization, distillation, and chromatography may be employed to purify the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-Butanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)-3’-methoxy-, hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups to their reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler molecules with fewer oxygen atoms.

Scientific Research Applications

1-Butanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)-3’-methoxy-, hydrochloride may have several scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Medicine: Possible use in drug development or as a therapeutic agent.

Industry: Applications in materials science or as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action of 1-Butanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)-3’-methoxy-, hydrochloride would depend on its specific interactions with molecular targets. This compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Sulfonyl Chain Length

Acridinyl Substituents

Methoxy Group

Hydrochloride Salt

- All compared compounds are hydrochloride salts, ensuring enhanced solubility and stability in physiological environments .

Research Implications and Limitations

- Pharmacokinetics : Longer sulfonyl chains (e.g., heptane) may prolong circulation time, while nitro substituents could accelerate metabolic clearance .

- Structure-Activity Relationships (SAR) : The acetamido group’s steric bulk may reduce off-target interactions compared to nitro derivatives, though direct biological data are lacking in the evidence.

- Gaps in Evidence: No explicit data on binding affinities, toxicity, or therapeutic indices are provided. Further studies are needed to validate inferred properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.